3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine 3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 60467-61-0
VCID: VC15937923
InChI: InChI=1S/C14H10FN3/c15-11-5-3-9(4-6-11)12-8-10-2-1-7-17-14(10)18-13(12)16/h1-8H,(H2,16,17,18)
SMILES:
Molecular Formula: C14H10FN3
Molecular Weight: 239.25 g/mol

3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine

CAS No.: 60467-61-0

Cat. No.: VC15937923

Molecular Formula: C14H10FN3

Molecular Weight: 239.25 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine - 60467-61-0

Specification

CAS No. 60467-61-0
Molecular Formula C14H10FN3
Molecular Weight 239.25 g/mol
IUPAC Name 3-(4-fluorophenyl)-1,8-naphthyridin-2-amine
Standard InChI InChI=1S/C14H10FN3/c15-11-5-3-9(4-6-11)12-8-10-2-1-7-17-14(10)18-13(12)16/h1-8H,(H2,16,17,18)
Standard InChI Key WGXCREQHMATVPJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine (C14_{14}H10_{10}FN3_{3}) features a bicyclic 1,8-naphthyridine core with a 4-fluorophenyl group at the 3-position and an amine at the 2-position. The naphthyridine scaffold consists of two fused pyridine rings, creating a planar structure conducive to π-π stacking interactions with biological targets . The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving bioavailability and target binding through hydrophobic and dipole interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC14_{14}H10_{10}FN3_{3}
Molecular Weight239.25 g/mol
Melting Point210–215°C (estimated)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)2.8 (predicted)

The estimated melting point and solubility are derived from analogs such as 1-(4-fluorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one, while the LogP value was calculated using fragment-based methods.

Spectroscopic Characterization

While experimental data for this compound are unavailable, typical characterization methods for 1,8-naphthyridines include:

  • Nuclear Magnetic Resonance (NMR): The 1^1H NMR spectrum would exhibit distinct signals for aromatic protons (δ 7.5–8.5 ppm), the amine group (δ 5.0–6.0 ppm, if protonated), and the fluorophenyl moiety (δ 7.0–7.4 ppm) .

  • Mass Spectrometry (MS): A molecular ion peak at m/z 239.25 [M+H]+^+ is expected, with fragmentation patterns reflecting cleavage of the fluorophenyl and amine groups .

  • Infrared (IR) Spectroscopy: Stretching vibrations for C-F (1100–1000 cm1^{-1}), C=N (1600–1500 cm1^{-1}), and N-H (3400–3300 cm1^{-1}) would dominate .

Synthetic Methodologies

Established Routes for Naphthyridine Derivatives

The synthesis of 1,8-naphthyridines commonly involves cyclocondensation reactions. For example, 1,8-naphthyridin-2-amine derivatives are synthesized via acid-catalyzed reactions between 2,6-diaminopyridine (DAP) and 1,1,3,3-tetramethoxypropane . Adapting this method, 3-(4-fluorophenyl)-1,8-naphthyridin-2-amine could be synthesized by introducing a fluorophenyl group during the cyclization step.

Proposed Synthetic Pathway:

  • Starting Materials:

    • 2,6-Diaminopyridine (DAP)

    • 4-Fluorobenzaldehyde (for fluorophenyl introduction)

    • 1,1,3,3-Tetramethoxypropane

  • Reaction Conditions:

    • Acid catalyst (e.g., acetic acid, sulfuric acid)

    • Temperature: 45–75°C

    • Reaction time: 30–60 minutes

  • Mechanism:

    • Acid-mediated cyclocondensation forms the naphthyridine core.

    • Schiff base formation between DAP and 4-fluorobenzaldehyde introduces the fluorophenyl group.

Table 2: Comparison of Synthetic Methods for Naphthyridine Analogs

MethodYield (%)Purity (%)Key AdvantageSource
DAP + Tetramethoxypropane70–7296One-step, moderate conditionsPatent
Microwave-assisted hydrazine6590Rapid reaction timesPDF

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

The 1,8-naphthyridine scaffold is renowned for its broad-spectrum bioactivity. Derivatives exhibit:

  • Antimicrobial Activity: Disruption of bacterial DNA gyrase and topoisomerase IV .

  • Anticancer Effects: Inhibition of kinase signaling pathways (e.g., EGFR, VEGFR) .

  • Anti-inflammatory Action: Suppression of COX-2 and TNF-α production .

The 4-fluorophenyl group may enhance membrane permeability and target affinity, as seen in fluorinated kinase inhibitors .

Comparative Analysis with Structural Analogs

Compound 6-(2-chloro-4-fluorophenyl)-9-phenyl- triazolo[4,3-a] naphthyridine (from ) shares structural similarities, demonstrating:

  • Anticancer IC50_{50}: 3.2 µM against MCF-7 breast cancer cells .

  • Antimicrobial MIC: 8 µg/mL for Staphylococcus aureus .

These data suggest that 3-(4-fluorophenyl)-1,8-naphthyridin-2-amine could exhibit comparable activity, though empirical validation is required.

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